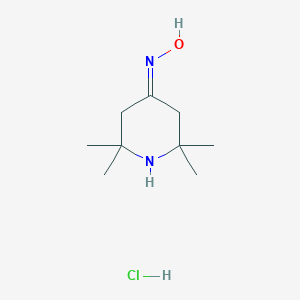

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride

Description

Properties

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMDFGKBTEGXYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO)CC(N1)(C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0069884 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63467-53-8 | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63467-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063467538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0069884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula : C9H18N2O·HCl

- Molecular Weight : 194.71 g/mol

- CAS Number : 826-36-8

Pharmacological Profile

The biological activity of 4-Piperidinone derivatives, particularly the tetramethyl oxime variant, has been studied in various contexts:

- Ganglion-Blocking Activity : Compounds in the 2,2,6,6-tetramethylpiperidine class exhibit significant ganglion-blocking properties. These compounds have been reported to be rapidly absorbed when administered orally and demonstrate minimal side effects on the central nervous system compared to other ganglion blockers .

- Therapeutic Applications : The compound has been linked to therapeutic applications in treating conditions such as hypertension and other autonomic nervous system disorders. It shows selectivity towards muscarinic cholinoceptors without affecting nicotinic receptors significantly .

- Oxidative Stress and Antioxidant Activity : Research indicates that derivatives of this compound may possess antioxidant properties that could mitigate oxidative stress in biological systems. This is particularly relevant in neuroprotective strategies against neurodegenerative diseases .

The mechanism through which 4-Piperidinone exerts its biological effects involves modulation of neurotransmitter systems and interaction with cholinergic receptors. The compound's structural features allow it to selectively inhibit certain pathways while sparing others, which is crucial for minimizing side effects.

Case Studies

Several studies have highlighted the efficacy of 4-Piperidinone derivatives:

- Study on Neuroprotection : In a controlled laboratory setting, a derivative of 4-Piperidinone demonstrated protective effects against neuronal cell death induced by oxidative stress. The study measured cell viability and oxidative markers, showing significant improvements in treated groups compared to controls .

- Clinical Trials for Autonomic Disorders : Preliminary clinical trials have indicated that the administration of this compound can lead to improved outcomes in patients with autonomic dysregulation. Parameters such as heart rate variability and blood pressure regulation were positively influenced .

Research Findings

A comprehensive review of literature reveals diverse findings regarding the biological activity of 4-Piperidinone:

Scientific Research Applications

Synthesis of Pharmaceuticals

4-Piperidinone derivatives are widely utilized in the synthesis of various pharmaceutical agents. The oxime derivative specifically serves as an intermediate in the production of compounds with therapeutic properties. For instance, it can be transformed into piperidine-based drugs that exhibit analgesic and anti-inflammatory effects.

Case Study: Antinociceptive Activity

Research has demonstrated that derivatives of 4-piperidinone possess antinociceptive properties. In a study involving animal models, compounds derived from 4-piperidinone were shown to effectively reduce pain responses. The mechanism was linked to modulation of neurotransmitter systems involved in pain perception .

Ganglion-Blocking Agents

The compound's structural attributes allow it to act as a ganglion-blocking agent. Studies indicate that similar piperidine derivatives can influence autonomic nervous system functions without significant central nervous system side effects. This property is particularly valuable in developing medications for hypertension and other cardiovascular conditions .

Analytical Chemistry

In analytical chemistry, 4-piperidinone oxime is employed as a reagent for various reactions, including the detection and quantification of aldehydes and ketones. Its ability to form stable oximes makes it useful for identifying carbonyl compounds in complex mixtures.

Table 2: Applications in Medicinal Chemistry

| Application | Description |

|---|---|

| Synthesis of Pharmaceuticals | Intermediate for analgesics and anti-inflammatory drugs |

| Ganglion-Blocking Agents | Used in medications for cardiovascular conditions |

| Analytical Reagent | Detection of carbonyl compounds |

Polymer Chemistry

In polymer chemistry, 4-piperidinone derivatives are utilized as stabilizers or additives due to their ability to enhance thermal stability and mechanical properties of polymers. The incorporation of these compounds into polymer matrices has been shown to improve resistance to degradation under heat and UV exposure.

Case Study: Polymer Stabilization

A study investigated the effect of incorporating 4-piperidinone-based stabilizers into polyolefins. Results indicated a significant increase in thermal stability and lifespan of the material under accelerated aging tests . This application highlights the compound's utility beyond medicinal chemistry.

Spin Labels in Biophysical Studies

The iminoxy-radical derivatives derived from 4-piperidinone are employed as spin labels in biophysical research. These labels are crucial for studying molecular dynamics and interactions at a microscopic level, providing insights into biochemical processes.

Table 3: Applications in Material Science

| Application | Description |

|---|---|

| Polymer Stabilization | Enhances thermal stability and mechanical properties |

| Spin Labels | Used in biophysical studies to analyze molecular dynamics |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride

- Synonyms: Tempoxime hydrochloride; 2,2,6,6-Tetramethylpiperidin-4-one oxime hydrochloride .

- CAS Number : 63467-53-8 .

- Molecular Formula : C₉H₁₈N₂O·HCl.

- Molecular Weight : ~206.72 g/mol (calculated from oxime base: 170.25 g/mol + HCl).

Structural Features :

- The compound consists of a tetramethyl-substituted piperidinone ring with an oxime (-NOH) group at the 4-position and a hydrochloride salt. The tetramethyl groups enhance steric hindrance, affecting reactivity and stability .

Comparison with Structurally Similar Compounds

Base Compound: 4-Piperidinone, 2,2,6,6-Tetramethyl-

Oxime Derivative: 2,2,6,6-Tetramethyl-4-Piperidone Oxime

Hydrochloride Salt of the Base Ketone: 2,2,6,6-Tetramethyl-4-Piperidone Hydrochloride

- CAS Number : 33973-59-0 .

- Molecular Formula: C₉H₁₇NO·HCl.

- Molecular Weight : 191.70 g/mol.

- Key Differences :

- Hydrochloride salt of the base ketone without the oxime.

- Enhanced water solubility compared to the free base.

- Applications : Used in pharmaceutical salt formulations to improve bioavailability .

4-Piperidone Monohydrate Hydrochloride

- CAS Number : 40064-34-4 .

- Molecular Formula: C₅H₉NO·HCl·H₂O.

- Molecular Weight : 153.61 g/mol .

- Contains a hydroxyl group and exists as a monohydrate.

- Applications : Intermediate in alkaloid synthesis and chiral resolution .

Structural and Functional Comparison Table

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs hydroxylamine hydrochloride (NHOH·HCl) as the nucleophile, with a base such as sodium acetate (NaOAc) to deprotonate the hydroxylamine and facilitate imine formation. The general procedure involves:

-

Dissolving 2,2,6,6-tetramethyl-4-piperidone in a polar solvent (e.g., ethanol or methanol).

-

Adding hydroxylamine hydrochloride and sodium acetate in stoichiometric ratios.

-

Refluxing the mixture at 60–80°C for 4–6 hours under inert atmosphere.

The reaction progress is monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, the mixture is concentrated, quenched with water, and extracted with a non-polar solvent (e.g., dichloromethane). The oxime is isolated via crystallization from ethanol or methanol, yielding a white to pale yellow solid.

Optimization Strategies

-

Solvent Selection : Methanol and ethanol are preferred due to their ability to dissolve both the ketone and hydroxylamine salts. Prolonged reflux in isopropanol may reduce yields due to steric hindrance.

-

Base Equivalents : Excess sodium acetate (1.5–2.0 equivalents) ensures complete deprotonation of NHOH·HCl, minimizing side reactions.

-

Temperature Control : Maintaining temperatures below 80°C prevents decomposition of the oxime product.

Table 1: Representative Reaction Conditions for Oxime Formation

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Ethanol | 85 | 98.5 | |

| Temperature | 70°C, 5 hours | 82 | 99.1 | |

| Base | Sodium acetate (1.5 eq) | 88 | 98.8 |

Formation of the Monohydrochloride Salt

The oxime is converted to its hydrochloride salt through acidification with hydrochloric acid (HCl). This step enhances the compound’s stability and solubility for pharmaceutical applications.

Procedure for Salt Formation

-

The oxime is dissolved in anhydrous ethanol or isopropanol.

-

Concentrated HCl (30–37%) is added dropwise at 0–10°C to avoid exothermic side reactions.

-

The mixture is stirred for 1–2 hours, during which the hydrochloride salt precipitates.

-

The product is filtered, washed with cold ethanol, and dried under vacuum at 50–60°C.

Critical Parameters

-

Acid Concentration : Excess HCl (>2 equivalents) may lead to over-acidification and product degradation.

-

Temperature Control : Maintaining low temperatures during HCl addition minimizes byproduct formation.

-

Crystallization Solvent : Isopropyl alcohol (IPA) yields higher-purity crystals compared to ethanol.

Table 2: Hydrochloride Salt Formation Conditions

| Parameter | Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acid | 30% HCl | 86 | 98.1 | |

| Solvent | Isopropyl alcohol | 89 | 99.0 | |

| Temperature | 5°C, 3 hours | 85 | 97.5 |

Characterization and Analytical Data

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy : The oxime monohydrochloride exhibits characteristic peaks at:

-

Nuclear Magnetic Resonance (NMR) :

Q & A

Q. What are the recommended methodologies for synthesizing 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride with high purity?

Answer:

- Step 1: Start with 2,2,6,6-tetramethylpiperidin-4-one (CAS 826-36-8) as the precursor .

- Step 2: Oxime formation: React the ketone with hydroxylamine hydrochloride under reflux in ethanol/water (1:1) for 6–8 hours. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) .

- Step 3: Hydrochloride salt formation: Treat the oxime with HCl gas in anhydrous diethyl ether. Isolate the product via vacuum filtration and recrystallize from ethanol for purity >99% .

- Critical Parameters: Maintain anhydrous conditions during salt formation to avoid hydrolysis. Use stoichiometric excess of hydroxylamine (1.2 equivalents) to ensure complete conversion .

Q. How can researchers characterize the structural integrity of this compound?

Answer:

- FTIR: Confirm oxime formation via N–O stretch (~930 cm⁻¹) and C=N stretch (~1640 cm⁻¹) .

- ¹H NMR (DMSO-d₆): Key peaks: δ 1.2–1.4 (m, 12H, –CH₃ groups), δ 2.8–3.0 (m, 4H, piperidine ring), δ 10.5 (s, 1H, –NH– oxime) .

- XRD: For crystallinity analysis, compare with reference data for tetramethylpiperidine derivatives (e.g., CCDC 2035503 for analogous oxime structures) .

Q. What stability profiles should be considered during storage?

Answer:

- Thermal Stability: Perform DSC to identify decomposition onset (typically >200°C for similar piperidinone derivatives) .

- Hygroscopicity: Store in desiccators with silica gel; avoid prolonged exposure to humidity (>60% RH) to prevent HCl loss .

- Light Sensitivity: Use amber vials to prevent photodegradation of the oxime group .

Q. Table 1: Stability Under Accelerated Conditions

| Condition (40°C/75% RH) | Degradation Products (HPLC) | Purity Loss (7 days) |

|---|---|---|

| Open container | Free base oxime | 12–15% |

| Sealed (N₂ atmosphere) | None detected | <2% |

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to skin/eye irritation risks (GHS H315/H319) .

- Spill Management: Neutralize with sodium bicarbonate, then adsorb with vermiculite. Avoid water to prevent HCl release .

- Waste Disposal: Incinerate in a licensed facility with alkali scrubbers to neutralize HCl emissions .

Advanced Research Questions

Q. How can reaction mechanisms for oxime formation be experimentally validated?

Answer:

- Isotopic Labeling: Use ¹⁵N-hydroxylamine to track nitrogen incorporation into the oxime via ¹⁵N NMR .

- Kinetic Studies: Monitor reaction rate under varying pH (4–7) to identify acid-catalyzed vs. nucleophilic pathways .

- DFT Calculations: Compare energy barriers for tautomerization (keto-enol) using Gaussian 16 at the B3LYP/6-311+G(d,p) level .

Q. What advanced analytical techniques resolve contradictions in reported spectral data?

Answer:

- High-Resolution MS: Resolve ambiguities in molecular ion peaks (e.g., [M+H]⁺ at m/z 231.2) with <2 ppm error .

- 2D NMR (HSQC/HMBC): Assign overlapping piperidine ring protons and confirm oxime configuration .

- In situ Raman Spectroscopy: Detect intermediate imine formation during synthesis to optimize reaction time .

Q. How can researchers address discrepancies in reported synthetic yields?

Answer:

- DoE (Design of Experiments): Use a factorial design to test variables (temperature, solvent polarity, catalyst) .

- Contradiction Analysis: Compare yields from anhydrous (e.g., ethanol) vs. protic (water) conditions. Hydrolysis of intermediates in aqueous media may reduce yields by 20–30% .

- Scale-Up Challenges: At >10g scale, inefficient HCl gas dispersion can lead to incomplete salt formation. Use a sparging reactor for uniform gas distribution .

Q. What computational tools predict reactivity in derivatives of this compound?

Answer:

- Reactivity Prediction: Use ICReDD’s reaction path search algorithms to simulate nucleophilic attacks on the oxime group .

- Solvent Effects: Apply COSMO-RS models in ADF Software to optimize solvent selection for regioselective modifications .

- Pharmacophore Mapping: Utilize Schrödinger’s Phase to identify potential bioactivity sites (e.g., hydrogen bonding with the oxime –NH group) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.